
2-Bromophenylacetone
描述
2-Bromophenylacetone is an organic compound with the molecular formula C9H9BrO. It is a clear, colorless to yellow liquid that is soluble in solvents such as chloroform, ethyl acetate, and methanol . This compound is known for its use as an intermediate in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromophenylacetone can be synthesized through the bromination of phenylacetone. The reaction involves the use of bromine in the presence of sodium hydroxide. The product is then treated with sulfuric acid and hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reagents.
化学反应分析
Types of Reactions: 2-Bromophenylacetone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution: Formation of phenylacetone derivatives.
Oxidation: Formation of 2-bromo-phenylacetic acid.
Reduction: Formation of 2-bromo-phenylpropanol.
科学研究应用
2-Bromophenylacetone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antibacterial properties.
Medicine: Investigated for its role in the synthesis of medicinal compounds.
Industry: Utilized in the production of fine chemicals and specialty chemicals.
作用机制
The mechanism of action of 2-bromophenylacetone involves its reactivity due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the carbonyl group can undergo various transformations, including reduction and oxidation. These reactive sites allow the compound to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
相似化合物的比较
Phenylacetone: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromophenylacetone: The bromine atom is positioned differently, affecting its reactivity and the types of reactions it undergoes.
2-Chlorophenylacetone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 2-Bromophenylacetone is unique due to the presence of the bromine atom at the ortho position relative to the carbonyl group. This positioning enhances its reactivity in substitution reactions and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
1-(2-bromophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIAZLUAMDLDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370118 | |
| Record name | 2-Bromophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21906-31-0 | |
| Record name | 2-Bromophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-bromophenylacetone in the synthesis of chrysene derivatives?
A1: this compound serves as a key building block in the synthesis of 5-methylchrysene []. The research describes a synthetic route where this compound undergoes a Suzuki cross-coupling reaction with naphthalene-2-boronic acid. This reaction forms 2-(2-naphthyl)phenylacetone. Subsequently, this intermediate product undergoes a cyclization reaction in the presence of methanesulfonic acid to yield 5-methylchrysene, albeit with moderate regioselectivity (33-50%) [].
Q2: What are the challenges associated with using this compound in this specific synthetic route?
A2: The main challenge lies in the regioselectivity of the cyclization reaction of 2-(2-naphthyl)phenylacetone to form 5-methylchrysene. The reaction produces a significant amount of the undesired isomer, 6-methylbenz[a]anthracene, alongside the target compound []. This necessitates additional purification steps to separate the desired product, impacting the overall yield and efficiency of the synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


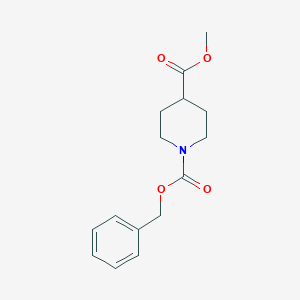
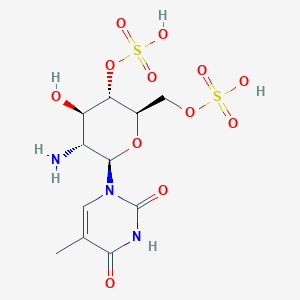





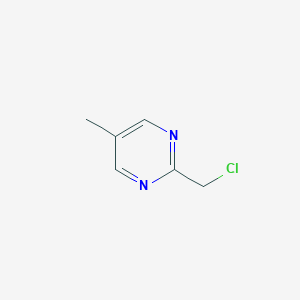

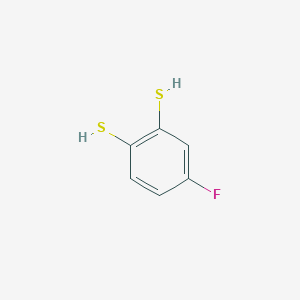
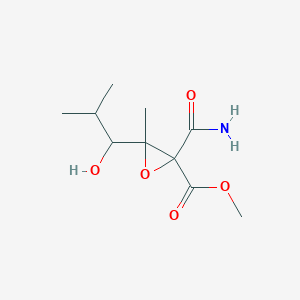

![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino](/img/structure/B139169.png)

